molecular formula C23H26N2O2 B7706100 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide

4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide

Cat. No. B7706100
M. Wt: 362.5 g/mol
InChI Key: VXHMNVMXJHMMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating various inflammatory diseases. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific publications.

Mechanism of Action

4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide acts as a competitive inhibitor of the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF. This leads to the inhibition of downstream signaling events, including the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have a high binding affinity for TLR4 and to selectively inhibit TLR4 signaling without affecting other TLRs.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of sepsis, 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide treatment significantly reduced the production of pro-inflammatory cytokines and improved survival rates. In a rat model of rheumatoid arthritis, 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide treatment reduced joint inflammation and destruction. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has also been shown to have potential neuroprotective effects in a mouse model of traumatic brain injury by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide is its high selectivity for TLR4, which allows for the specific inhibition of TLR4 signaling without affecting other TLRs. This makes 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide a valuable tool for studying the role of TLR4 in various inflammatory diseases. However, one limitation of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide in scientific research. One potential application is in the development of new therapies for sepsis, a life-threatening condition characterized by systemic inflammation. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has shown promising results in preclinical studies and may have potential as a treatment for sepsis. Another potential application is in the treatment of inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to reduce inflammation in a mouse model of colitis and may have potential as a therapy for inflammatory bowel disease. Other future directions for the use of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide include studying its potential neuroprotective effects in various neurological disorders and investigating its effects on cancer cell proliferation and migration.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with tert-butyl chloroformate, followed by the reaction of the resulting intermediate with N-methylbenzamide. The final product is obtained through a purification process using chromatography. The synthesis of 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been described in detail in several scientific publications.

Scientific Research Applications

4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied for its potential use in treating various inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by blocking the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and its activation leads to the production of pro-inflammatory cytokines. 4-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to selectively inhibit TLR4 signaling without affecting other TLRs.

properties

IUPAC Name

4-tert-butyl-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-15-6-7-17-13-18(21(26)24-20(17)12-15)14-25(5)22(27)16-8-10-19(11-9-16)23(2,3)4/h6-13H,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHMNVMXJHMMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.